Thiokynurenate

説明

Thiokynurenate (TK) is a sulfur-containing amino acid that is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. It has been extensively studied for its role in modulating glutamatergic neurotransmission and its potential therapeutic applications in various neurological and psychiatric disorders.

作用機序

Thiokynurenate acts as a non-competitive antagonist of the NMDA receptor by binding to a specific site on the receptor. This binding blocks the ion channel of the receptor, preventing the influx of calcium ions into the neuron. This blockade results in a decrease in glutamatergic neurotransmission and a reduction in excitotoxicity.

Biochemical and Physiological Effects:

Thiokynurenate has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and receptors, including nitric oxide synthase, adenosine receptors, and GABA receptors. Thiokynurenate has also been shown to have antioxidant properties and to protect against oxidative stress.

実験室実験の利点と制限

One advantage of using Thiokynurenate in lab experiments is its high potency and specificity as an NMDA receptor antagonist. This allows for precise modulation of glutamatergic neurotransmission and investigation of the role of NMDA receptors in various processes. However, one limitation of using Thiokynurenate is its potential toxicity at high concentrations, which can limit its use in certain experimental settings.

将来の方向性

There are several future directions for research on Thiokynurenate. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Thiokynurenate has been shown to have neuroprotective effects and to modulate synaptic plasticity, which may make it a promising candidate for the treatment of conditions such as Alzheimer's disease and depression. Another area of interest is the development of more selective and potent Thiokynurenate analogs, which may have improved therapeutic potential and fewer side effects. Finally, further research is needed to fully understand the mechanisms underlying Thiokynurenate's effects on glutamatergic neurotransmission and its potential role in various physiological and pathological processes.

合成法

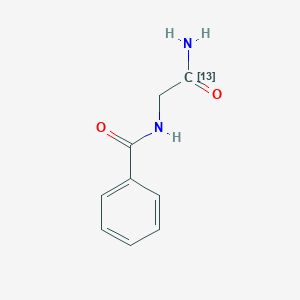

Thiokynurenate can be synthesized by reacting kynurenine with sulfide or thiol reagents under appropriate conditions. The most commonly used method involves reacting kynurenine with sodium sulfide in the presence of a reducing agent such as sodium borohydride.

科学的研究の応用

Thiokynurenate has been used extensively in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, and neurodegeneration. Thiokynurenate has also been used as a tool to study the mechanisms underlying various neurological and psychiatric disorders such as epilepsy, depression, and schizophrenia.

特性

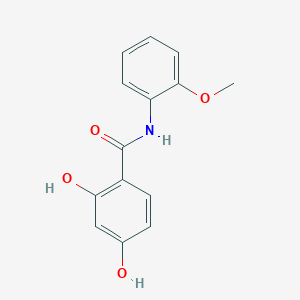

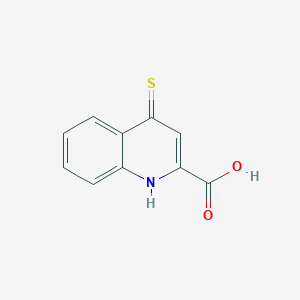

IUPAC Name |

4-sulfanylidene-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-5-9(14)6-3-1-2-4-7(6)11-8/h1-5H,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIHFALIJOJWOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159213 | |

| Record name | Thiokynurenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiokynurenate | |

CAS RN |

135025-53-5 | |

| Record name | Thiokynurenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135025535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiokynurenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。